REACTION_CXSMILES
|
[C:1]([O-:4])([O-])=[O:2].[K+].[K+].[CH2:7]([NH:10][CH2:11][C:12]#[CH:13])[C:8]#[CH:9].[C:14]1([CH3:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O>[CH2:20]([O:4][C:1](=[O:2])[N:10]([CH2:11][C:12]#[CH:13])[CH2:7][C:8]#[CH:9])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
2.5 kg
|
Type
|
reactant
|
Smiles
|
C(C#C)NCC#C
|
Name
|
Benzyloxychloroformate
|
Quantity
|
4.8 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 5° C. for 10 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with 0.2M HCl (12.5 L)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(N(CC#C)CC#C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |